molecular formula C11H16ClN3O B1481153 (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2013378-06-6

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol

Cat. No. B1481153
CAS RN: 2013378-06-6
M. Wt: 241.72 g/mol
InChI Key: BNPYWPFFRAIUBM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol” are not available in the retrieved data .

Scientific Research Applications

Applications in Catalysis and Synthesis

The compound (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol has been utilized as a chiral ligand in catalysis. Specifically, derivatives of this compound based on l-pipecolinic acid have shown singular behavior in the stereocontrol of catalytic reactions, such as the addition of diethylzinc to benzaldehyde. These reactions are influenced by the combination of substituents on the structural scaffold and the metal-alkoxide involved in the catalysis, demonstrating the compound's potential in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).

Applications in Structural Chemistry

Structural studies have revealed insights into the compound's crystallographic properties. For instance, investigations into related pyrimidine fungicides have highlighted the angles between the pyrimidine ring and attached phenyl rings, contributing to a better understanding of the molecular structure and potential interactions in a crystalline matrix (Kang et al., 2015). Additionally, crystal structure analysis of compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone has provided valuable data on intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the compound's behavior in different states and its potential applications in materials science (Lakshminarayana et al., 2009).

Applications in Antimicrobial and Anticancer Research

Compounds derived from (1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel pyrazole derivatives have shown potential as antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs. These findings suggest the compound's derivatives could be significant in the development of new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

The mechanism of action for “(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol” is not specified in the available resources .

Safety and Hazards

Safety information and potential hazards associated with a compound are important for handling and storage. Unfortunately, specific safety and hazard information for “(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol” is not available in the retrieved data .

Future Directions

The future directions for the study and application of “(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol” are not specified in the available resources .

properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(7-16)2-4-15(5-3-11)10-6-9(12)13-8-14-10/h6,8,16H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYWPFFRAIUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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